molecular formula C17H27NO3 B2475894 4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide CAS No. 1911718-69-8

4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

Cat. No.: B2475894
CAS No.: 1911718-69-8
M. Wt: 293.407
InChI Key: NLRYWORUODDAAP-UHFFFAOYSA-N
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Description

4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the tert-butyl group through a Friedel-Crafts alkylation reaction. The hydroxy and methoxy groups can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the benzamide with the appropriate alcohol derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide
  • 4-(tert-butylamino)benzamide

Uniqueness

4-Tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

This compound’s unique structure and properties make it a subject of ongoing research in various scientific fields.

Properties

IUPAC Name

4-tert-butyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-16(2,3)14-8-6-13(7-9-14)15(19)18-12-17(4,20)10-11-21-5/h6-9,20H,10-12H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRYWORUODDAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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